molecular formula C24H21N3O4 B7689604 N-(2-ethoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(2-ethoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7689604
M. Wt: 415.4 g/mol
InChI Key: XTVRXXHHMRQUOD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as EMOB and is a member of the oxadiazole family of compounds.

Mechanism of Action

The mechanism of action of EMOB is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific proteins.
Biochemical and Physiological Effects:
EMOB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. EMOB has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMOB in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one of the limitations of using EMOB is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are a number of future directions for research on EMOB. One area of interest is its potential use in the development of new anti-cancer therapies. EMOB has also been studied for its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of EMOB and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of EMOB involves a multi-step process that begins with the reaction of 2-methoxybenzohydrazide with ethyl bromoacetate to form ethyl 2-(2-methoxyphenyl)hydrazinecarboxylate. This intermediate compound is then reacted with 2-nitrobenzaldehyde to form N-(2-nitrophenyl)-2-(2-methoxyphenyl)hydrazinecarboxamide. The final step involves the reduction of the nitro group to form EMOB.

Scientific Research Applications

EMOB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EMOB has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-3-30-21-15-9-7-13-19(21)25-23(28)16-10-4-5-11-17(16)24-26-22(27-31-24)18-12-6-8-14-20(18)29-2/h4-15H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRXXHHMRQUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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